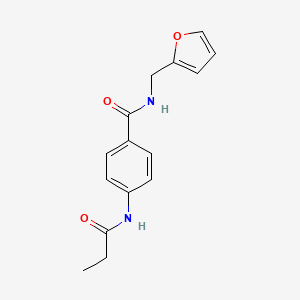![molecular formula C18H20N4S B5775028 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine, also known as TPT, is a chemical compound that has been widely studied for its potential applications in scientific research. TPT belongs to the class of thienopyrimidine compounds, which have been shown to possess a variety of biological activities, including anticancer, antiviral, and anti-inflammatory effects. In
作用机制
The exact mechanism of action of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to bind to the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine may prevent cancer cells from replicating and dividing, leading to their death.
Biochemical and Physiological Effects
In addition to its potential anticancer effects, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also been shown to possess other biochemical and physiological effects. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to inhibit the replication of the human immunodeficiency virus (HIV), suggesting that it may have potential as an antiviral agent. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also been shown to possess anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the major advantages of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine for lab experiments is its potent anticancer activity. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to be effective against a variety of different cancer cell lines, making it a useful tool for researchers studying cancer biology. Additionally, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have a relatively low toxicity profile, which may make it a safer alternative to other anticancer drugs.
However, there are also some limitations to using 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine in lab experiments. One limitation is that 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine is not very soluble in water, which may make it difficult to administer in certain experimental settings. Additionally, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine. One area of research could be to further explore the anticancer mechanisms of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine, including its effects on thymidylate synthase and other enzymes involved in DNA synthesis. Another potential area of research could be to investigate the potential antiviral effects of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine, particularly against other viral pathogens beyond HIV. Additionally, researchers could explore the potential of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine as an anti-inflammatory agent, either alone or in combination with other anti-inflammatory drugs.
合成方法
The synthesis of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-thieno[2,3-d]pyrimidin-4-one. This compound is then reacted with phenylhydrazine to form 6-ethyl-4-phenylthieno[2,3-d]pyrimidine-2,7-dione, which is subsequently reacted with piperazine to yield the final product, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine.
科学研究应用
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer biology. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer therapeutic.
属性
IUPAC Name |
6-ethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-2-15-12-16-17(19-13-20-18(16)23-15)22-10-8-21(9-11-22)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJQQYHYZBUQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

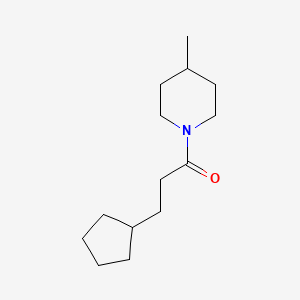
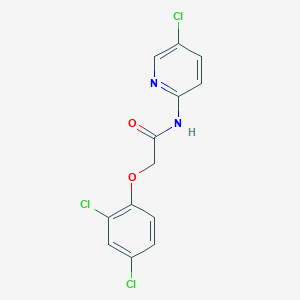
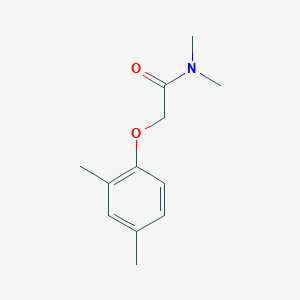
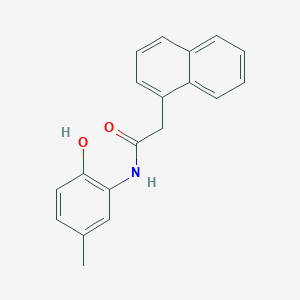
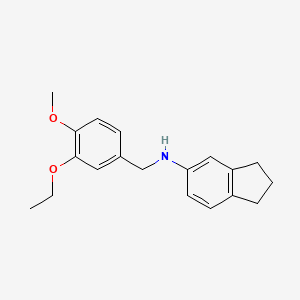
![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
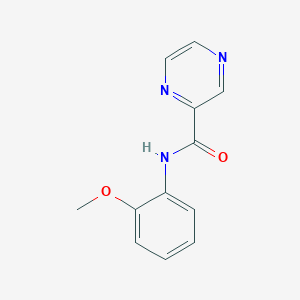
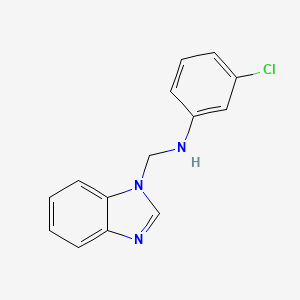
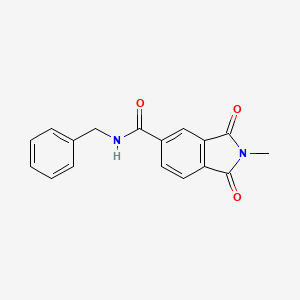
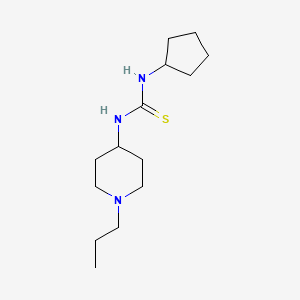
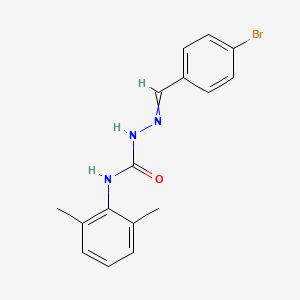
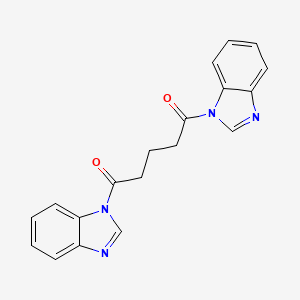
![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
